molecular formula C17H19FN4O4S B2771870 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 2034240-49-6

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea

Katalognummer: B2771870
CAS-Nummer: 2034240-49-6
Molekulargewicht: 394.42
InChI-Schlüssel: HJKVWYJKCZNIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound characterized by a complex structure, which includes fluoro, methyl, and methoxy functional groups. The inclusion of these functional groups imparts unique properties to this compound, which finds relevance in various scientific and industrial applications.

Eigenschaften

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-21-15-7-6-12(18)10-16(15)22(27(21,24)25)9-8-19-17(23)20-13-4-3-5-14(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVWYJKCZNIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic synthesis procedures. Key steps might include:

  • Nitration of a precursor benzo[c][1,2,5]thiadiazole derivative to introduce the nitro group.

  • Reduction of the nitro group to form an amine derivative.

  • Fluorination at specific positions of the ring system.

  • Alkylation to introduce the 2-(ethyl) linkage.

  • Formation of the urea derivative through reaction with an isocyanate.

Industrial Production Methods: In industrial settings, the production of such compounds often leverages large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. This includes precise temperature control, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Where specific functional groups might be further oxidized to introduce new functionalities.

  • Reduction: : Reduction processes could involve the reduction of the nitro groups back to amines.

  • Substitution: : Halo-substitution reactions can be used to introduce new groups in place of the fluoro group.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

  • Reduction: : Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

  • Substitution: : Nucleophilic substitution reactions may be conducted with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:
  • Oxidation: : Could lead to the formation of carboxylic acids or ketones.

  • Reduction: : May yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea has been studied for various pharmacological effects:

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The compound acts as an inhibitor of FAAH, an enzyme that degrades endogenous fatty acid ethanolamides (FAEAs). By inhibiting FAAH, it can potentially enhance analgesic and anti-inflammatory responses:

  • Analgesic Properties : Increased levels of FAEAs may lead to enhanced pain relief.
  • Anti-inflammatory Activity : Modulation of endocannabinoid signaling suggests potential for treating inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies indicate benefits in neuroprotection through modulation of pain and inflammation pathways in the central nervous system.

Case Studies

Research findings highlight the compound's efficacy:

  • In Vitro Studies : Demonstrated significant inhibition of FAAH activity with reported IC50 values indicating high potency.
  • Animal Models : Reduced pain responses were observed in models treated with the compound compared to controls, supporting its therapeutic potential in chronic pain management.
  • Comparative Analysis : Studies comparing this compound with other FAAH inhibitors showed superior efficacy in enhancing endocannabinoid levels while maintaining a favorable safety profile.

Chemical Synthesis

The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves several steps:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core : Achieved through cyclization reactions under controlled conditions.
  • Fluorination and Methylation : Selective reactions introduce the necessary fluorine and methyl groups.
  • Attachment of Ethyl and Methanesulfonamide Groups : These functional groups complete the synthesis process.

Industrial Applications

Beyond pharmacological uses, this compound is also valuable in industrial applications:

  • Specialty Chemicals : Utilized in the production of advanced materials with specific properties.
  • Polymers : Acts as a building block for synthesizing novel polymeric materials.

Wirkmechanismus

The mechanism by which 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects is largely dependent on its interaction with molecular targets. For example:

  • Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: : This could include the inhibition of specific biochemical pathways or the activation of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea stands out due to its unique combination of functional groups and reactivity.

Similar Compounds:
  • 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: : Lacks the urea derivative and the methoxyphenyl group.

  • 3-methoxyphenylurea: : Does not include the complex benzo[c][1,2,5]thiadiazol structure.

  • Ethyl-substituted ureas: : Similar structure but with varying functional groups at different positions.

Biologische Aktivität

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. The compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound by synthesizing data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN3O4SC_{17}H_{18}FN_3O_4S with a molecular weight of 373.40 g/mol. The structure includes a fluorinated thiadiazole ring and a methoxyphenyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC17H18FN3O4SC_{17}H_{18}FN_3O_4S
Molecular Weight373.40 g/mol
CAS Number2034543-43-4

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. A study reported that derivatives of thiadiazole demonstrated cytotoxic effects against various human cancer cell lines, such as U937 and HL60 . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. A series of studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The presence of the methoxy group in the structure may enhance lipophilicity, facilitating better membrane penetration.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of various thiadiazole derivatives, it was found that the compound under review exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours .

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antibacterial activity of several thiadiazole derivatives, including our compound. The results indicated that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activities of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea are likely mediated through multiple pathways:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Targeting specific enzymes involved in inflammatory responses or microbial metabolism.
  • Membrane Disruption : Interfering with bacterial cell membranes leading to cell lysis.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step routes, typically starting with functionalization of the benzo[c][1,2,5]thiadiazole core. Key steps include:

  • Coupling reactions : Formation of the urea linkage via reaction of an amine intermediate (e.g., 2-(6-fluoro-3-methyl-2,2-dioxidothiadiazolyl)ethylamine) with 3-methoxyphenyl isocyanate under inert conditions .
  • Purification : Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR for intermediate validation . Challenges include controlling regioselectivity in thiadiazole functionalization and minimizing side reactions during urea bond formation.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H, 13^13C, and 19^19F NMR to verify substituent positions and fluorine incorporation .
  • Mass spectrometry (HRMS) : Accurate mass determination for molecular formula confirmation .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .
  • X-ray crystallography (if applicable): Resolves ambiguous stereochemistry in the thiadiazole ring .

Q. What preliminary biological targets are hypothesized for this compound?

The thiadiazole and urea motifs suggest potential kinase or enzyme inhibition. Computational docking studies propose interactions with:

  • ATP-binding pockets (e.g., tyrosine kinases) due to the planar thiadiazole core .
  • G-protein-coupled receptors (GPCRs) , given the 3-methoxyphenyl group’s resemblance to neurotransmitter scaffolds . Initial screening should prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) and cellular viability profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Dichloromethane or acetonitrile for urea coupling due to their polarity and compatibility with isocyanates .
  • Catalysts : Triethylamine or DMAP to accelerate urea formation while suppressing side reactions .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., isocyanate addition) to prevent decomposition .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, reaction time) using response surface methodology .

Q. How to resolve contradictions in spectral data (e.g., unexpected 19^19F NMR shifts)?

  • 2D NMR (COSY, NOESY) : Assign overlapping signals in the thiadiazole region and confirm spatial proximity of substituents .
  • Isotopic labeling : Introduce 18^18O or 2^2H to trace unexpected resonance splitting .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate assignments .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Prioritize targets by simulating binding poses with kinases (e.g., AutoDock Vina) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
  • MD simulations : Assess stability of compound-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How to address contradictory bioactivity data across structural analogs?

  • Comparative analysis : Tabulate IC50_{50} values for analogs (e.g., trifluoromethyl vs. methoxy substituents) to identify critical pharmacophores .
  • Off-target profiling : Use broad-panel assays (e.g., Eurofins Cerep) to rule out non-specific effects .
  • Metabolic stability studies : Evaluate CYP450 interactions to explain discrepancies in in vivo vs. in vitro activity .

Q. What strategies enhance stability under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Light/heat stress : Expose to 40°C/75% RH for 4 weeks to identify labile groups (e.g., urea bond hydrolysis) .
  • Prodrug design : Mask the urea moiety with enzymatically cleavable groups (e.g., esters) to improve half-life .

Methodological Integration Questions

Q. How to synergize computational and experimental approaches for derivative design?

  • Fragment-based design : Combine DFT-predicted electronic profiles (e.g., HOMO/LUMO levels) with synthetic feasibility .
  • Machine learning : Train models on existing bioactivity data to prioritize novel analogs for synthesis .
  • Crystallography-guided optimization : Use target-ligand co-crystal structures to refine substituent geometry .

Q. What experimental controls are critical for validating mechanism of action?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methyl vs. hydrogen substitution) .
  • Kinetic assays : Measure time-dependent inhibition to distinguish reversible vs. covalent binding .
  • CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.